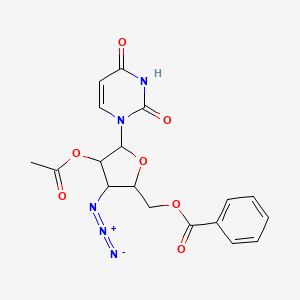
2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is an organic compound with the molecular formula C9H13ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine typically involves the reaction of 2-chloro-4,5-diaminopyrimidine with cyclobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: It serves as a tool for studying the biological activity of pyrimidine derivatives and their interactions with biomolecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-methyl-4-pyrimidinamine
- 2-Chloro-N,N,5-trimethylpyrimidin-4-amine
- 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
Comparison
2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds that may have different substituents, such as methyl or trifluoromethyl groups. The cyclobutyl group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
1217500-49-6 |
|---|---|
分子式 |
C9H12ClN3 |
分子量 |
197.66 g/mol |
IUPAC名 |
2-chloro-N-cyclobutyl-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3/c1-6-5-11-9(10)13-8(6)12-7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12,13) |
InChIキー |
RCKSGHADRGWDQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1NC2CCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)




![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)







